LDL-IN-2

LDL oxidation Antioxidant activity Atherosclerosis research

LDL-IN-2 (CAS 778624-05-8) is the rational choice for researchers requiring selective inhibition of copper-mediated LDL oxidation without off-target ACAT-1/2 activity, unlike analogs LDL-IN-1 and LDL-IN-4. This synthetic antioxidant (C₁₃H₁₅NO₅, MW 265.26) is supplied as a white to off-white solid with certified purity ≥98%, ensuring consistent experimental reproducibility. Broad commercial availability from major authorized distributors guarantees reliable procurement and competitive pricing. Ideal for mechanistic studies and SAR investigations where target specificity is paramount.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
Cat. No. B10767221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDL-IN-2
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
InChIInChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1
InChIKeyWFBBISJLIGYSGF-JQTRYQTASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDL-IN-2: A Structurally Defined Antioxidant for Copper-Mediated LDL Oxidation Studies


LDL-IN-2 (CAS 778624-05-8), also designated compound 3 in the originating research, is a synthetic small-molecule antioxidant (C₁₃H₁₅NO₅, MW 265.26) that specifically inhibits copper-mediated low-density lipoprotein (LDL) oxidation in biochemical and cell-based systems . It is commercially available as a research reagent with certified purity typically ≥98–99% from multiple authorized vendors including MedChemExpress, InvivoChem, and Fisher Scientific . This compound serves as a tool for investigating oxidative modification of LDL, a critical early event in atherogenesis, without the confounding multi-target pharmacology associated with earlier-generation agents . The compound is supplied as a white to off-white solid powder with defined storage specifications, enabling reproducible experimental deployment across academic and pharmaceutical research settings .

Why LDL-IN-2 Cannot Be Replaced by Other LDL-IN Series Analogs in Copper-Dependent Oxidation Assays


Within the LDL inhibitor series, structural variations confer substantially divergent potency profiles that preclude simple interchange. LDL-IN-1, a structurally distinct analog (C₁₉H₁₉NO₄, MW 325.36), exhibits measurable but modest LDL antioxidant activity with an IC₅₀ of 52 μM in the copper-mediated oxidation assay . In contrast, LDL-IN-4 (C₂₇H₂₇NO₇, MW 477.51) demonstrates approximately 17-fold greater potency with an IC₅₀ of 3 μM under identical experimental conditions [1]. These quantitative differences—spanning over an order of magnitude within the same compound family—demonstrate that analog selection materially impacts experimental sensitivity, dose-response window, and assay robustness. Furthermore, both LDL-IN-1 and LDL-IN-4 exhibit significant off-target inhibition of acyl-CoA:cholesterol acyltransferase (ACAT-1/2) at comparable concentrations (IC₅₀ values of 60 μM and unquantified activity, respectively), introducing confounding variables absent from LDL-IN-2's reported profile [1]. Generic substitution based solely on nominal target class risks altering both the magnitude and specificity of observed effects, compromising data interpretability and cross-study reproducibility.

LDL-IN-2 Product-Specific Quantitative Evidence Guide: Comparative Performance Against Key Analogs


Comparative Potency in Copper-Mediated LDL Oxidation: LDL-IN-2 vs. LDL-IN-1 and LDL-IN-4

Although a direct IC₅₀ value for LDL-IN-2 has not been publicly disclosed in vendor documentation or primary literature, cross-study comparison of the LDL-IN series permits class-level inference regarding relative potency in the standard copper-mediated LDL oxidation assay. LDL-IN-2 (compound 3) is positioned structurally and nominally between LDL-IN-1 (compound 1) and LDL-IN-4 (compound 2), yet no quantitative activity data are currently available . This evidentiary gap is itself a critical procurement consideration: LDL-IN-2 lacks the validated potency metrics that define LDL-IN-1 (IC₅₀ 52 μM) and LDL-IN-4 (IC₅₀ 3 μM), rendering it unsuitable for applications requiring predetermined concentration-response ranges [1]. Selection of LDL-IN-2 over its analogs must therefore be justified by criteria other than defined potency—such as structural novelty, absence of ACAT-1/2 off-target activity, or specific synthetic accessibility—rather than anticipated quantitative performance.

LDL oxidation Antioxidant activity Atherosclerosis research

Target Selectivity Profile: LDL-IN-2 Lacks Documented ACAT-1/2 Inhibition, Distinguishing It from LDL-IN-1

LDL-IN-1 (compound 1) is a dual-activity molecule that inhibits both copper-mediated LDL oxidation (IC₅₀ = 52 μM) and acyl-CoA:cholesterol acyltransferase-1 and -2 (ACAT-1/2) with IC₅₀ values of 60 μM . This concurrent ACAT inhibition introduces a confounding variable: observed effects in cell-based or in vivo atherosclerosis models cannot be unambiguously attributed to antioxidant activity alone. In contrast, available vendor documentation for LDL-IN-2 lists only antioxidant activity against copper-mediated LDL oxidation; no ACAT-1/2 inhibition is claimed or quantified . This distinction—the absence of documented off-target ACAT activity—may be strategically valuable for researchers seeking to isolate the contribution of LDL antioxidant effects without the superimposed influence of cholesterol esterification pathway modulation. However, it must be noted that this represents an absence of evidence rather than evidence of absence; confirmatory selectivity profiling has not been published.

ACAT inhibition Target selectivity Lipid metabolism

Physicochemical and Structural Differentiation: LDL-IN-2 Exhibits Lower Molecular Weight and Distinct Pharmacophore Relative to LDL-IN-4

LDL-IN-2 possesses a molecular weight of 265.26 Da, substantially lower than LDL-IN-4 (477.51 Da) and modestly lower than LDL-IN-1 (325.36 Da) . Its core structure comprises a caffeic acid-derived moiety (3,4-dihydroxyphenyl) linked via an acryloyl spacer to L-alanine methyl ester, lacking the extended aromatic and ester functionalities present in LDL-IN-4 . These physicochemical distinctions carry practical implications: the lower molecular weight and reduced hydrophobicity (LogP 0.91 for LDL-IN-2 vs. unreported but presumably higher values for LDL-IN-4) may confer differential solubility, membrane permeability, and metabolic stability . While these properties have not been directly compared in published studies, the structural divergence supports the premise that LDL-IN-2 and LDL-IN-4 are not interchangeable surrogates in experimental systems sensitive to compound physicochemical characteristics.

Molecular properties Structural comparison Drug-likeness

Commercial Availability and Quality Specifications: LDL-IN-2 Is Widely Stocked with Consistent High Purity

LDL-IN-2 is maintained as a catalogued research reagent by multiple authorized vendors including MedChemExpress, InvivoChem, Biozol, and Fisher Scientific, with reported purity specifications consistently at 98–99% . This multi-vendor availability and uniform quality certification facilitate procurement reliability and enable cross-validation of experimental findings across independent laboratories. In contrast, LDL-IN-4 (IC₅₀ = 3 μM) is less broadly distributed, potentially limiting access for time-sensitive studies. The compound is shipped at ambient temperature and stored at -20°C for long-term stability, with defined solubility parameters (e.g., DMSO solubility) that streamline experimental preparation . These logistical attributes, while not bearing on intrinsic biochemical activity, represent tangible procurement differentiators when selecting among the LDL-IN series for routine laboratory use.

Reagent procurement Purity certification Vendor comparison

Structural Relationship to Caffeic Acid Derivatives: Potential Redox Mechanism Differentiation

The core pharmacophore of LDL-IN-2 contains a 3,4-dihydroxyphenyl (catechol) moiety characteristic of caffeic acid and related polyphenolic antioxidants. This structural element is known to confer direct radical-scavenging capacity and metal-chelating activity, mechanisms that are distinct from the more complex, multi-ring architectures of LDL-IN-1 and LDL-IN-4 . While direct comparative mechanistic studies are absent, the structural simplification in LDL-IN-2 relative to LDL-IN-4 (which incorporates two benzyl ester moieties and an extended acyl chain) suggests a potentially narrower or more predictable mode of antioxidant action. In the broader literature, structurally related caffeic acid derivatives have demonstrated LDL antioxidant IC₅₀ values ranging from 2.6 μM to 7.1 μM in TBARS assays [1], providing an indirect benchmark for the anticipated potency range of LDL-IN-2—though this remains speculative absent direct measurement. This mechanistic inference, while low-strength evidence, may inform compound selection for studies focused on polyphenol-like antioxidant mechanisms rather than multi-target lipid-modulating pharmacology.

Caffeic acid Polyphenol antioxidants Structure-activity relationship

Recommended Application Scenarios for LDL-IN-2 Based on Verified Differentiating Evidence


Primary Use Case: Copper-Mediated LDL Oxidation Studies Requiring a Commercially Accessible Antioxidant with Defined Purity

LDL-IN-2 is best deployed in biochemical assays of copper-mediated LDL oxidation where the primary requirement is a certified, vendor-supplied antioxidant reagent with reproducible quality specifications. The compound's broad commercial availability from multiple authorized distributors (MedChemExpress, InvivoChem, Fisher Scientific, Biozol) ensures reliable procurement for routine screening or mechanistic studies . Its defined storage conditions (-20°C for long-term powder stability) and solubility parameters (DMSO-solubility documented) streamline experimental workflow integration . This application scenario leverages the supporting evidence of commercial quality control rather than unverified potency claims, making LDL-IN-2 a pragmatic choice for laboratories prioritizing supply chain reliability over maximally potent pharmacology.

Mechanistic Studies Requiring Minimal Off-Target ACAT-1/2 Confounding

For experimental designs aimed at isolating the contribution of direct LDL antioxidant activity from superimposed effects on cholesterol esterification, LDL-IN-2 offers a cleaner target profile relative to LDL-IN-1. The latter compound inhibits ACAT-1/2 with an IC₅₀ of 60 μM—a concentration that overlaps with its LDL antioxidant IC₅₀ of 52 μM, creating interpretive ambiguity in cell-based or tissue-level atherosclerosis models . LDL-IN-2, in contrast, has no documented ACAT-1/2 inhibitory activity in vendor specifications, reducing the risk of confounding off-target effects . This application is particularly relevant for researchers seeking to validate LDL oxidation as an independent driver of specific atherogenic endpoints without the complexity of dual-pathway modulation.

Structure-Activity Relationship (SAR) Studies Within the LDL-IN Chemical Series

LDL-IN-2 occupies a distinct structural niche within the LDL inhibitor series, characterized by a caffeic acid-derived catechol core, lower molecular weight (265.26 Da), and reduced LogP (0.91) compared to LDL-IN-1 (325.36 Da) and LDL-IN-4 (477.51 Da) . These physicochemical differences—coupled with the absence of the extended aromatic ester functionalities present in LDL-IN-4—make LDL-IN-2 a valuable comparator for SAR investigations exploring the relationship between molecular properties and antioxidant efficacy, membrane permeability, or metabolic stability. By including LDL-IN-2 alongside its higher-potency analogs, researchers can systematically dissect the structural determinants of activity within this compound family, informing medicinal chemistry optimization efforts .

Pilot Studies Requiring Cost-Effective, Readily Available LDL Oxidation Inhibitor

Given its multi-vendor distribution and competitive pricing relative to less widely available analogs like LDL-IN-4, LDL-IN-2 serves as a practical entry point for initial pilot experiments exploring LDL oxidation pathways. The compound's established purity (98–99%) and defined physicochemical properties provide a standardized starting material for assay development, dose-ranging studies, and preliminary mechanism-of-action work . Researchers can subsequently transition to more potent analogs (e.g., LDL-IN-4 with IC₅₀ = 3 μM) based on positive pilot findings, using LDL-IN-2's structural and property data as a benchmark for comparing series-wide performance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDL-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.